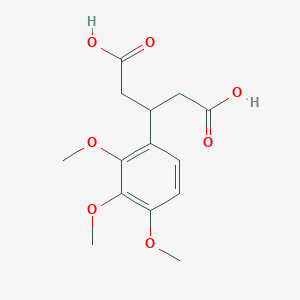
3-(2,3,4-Trimethoxyphenyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid, is a multifunctional molecule that is not directly discussed in the provided papers. However, the papers do provide insights into related structures and reactions that can help us understand the properties and potential synthesis of the compound . The papers discuss various organic compounds with similar structural motifs, such as β-diketones, trimethylphenyl derivatives, and other complex organic molecules with multiple substituents on a pentane backbone .
Synthesis Analysis
While the exact synthesis of 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid is not detailed in the provided papers, we can infer possible synthetic routes from related compounds. For instance, the synthesis of β-diketones and their enol tautomers, as discussed in paper , could provide a starting point for the synthesis of the diketone structure in the target compound. Additionally, the synthesis of complex organic molecules with trimethylsiloxy groups and imino derivatives, as seen in papers and , suggests that multi-step synthetic routes involving protection and deprotection of functional groups, as well as selective addition reactions, could be relevant.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, has been determined using X-ray crystallography . This provides a basis for understanding how substituents like trimethoxy groups and methyl groups might influence the overall conformation and stability of the target molecule. The orientation of these groups with respect to the benzene nucleus is crucial for the molecular properties and potential reactivity.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving similar compounds, which can shed light on the reactivity of 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid. For example, the catalytic hydrogenation and pyrolysis of trimethyl-substituted pentanols , as well as the metabolism of trimethylpentane , indicate that the compound may undergo isomerization, oxidation, and other transformations under certain conditions.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid are not directly reported, we can extrapolate from the properties of structurally similar compounds. The strong hydrogen bonding in enol tautomers of β-diketones suggests that our compound may also exhibit significant hydrogen bonding, affecting its solubility and boiling point. The presence of trimethoxy groups would likely contribute to the compound's overall polarity and potential for intermolecular interactions.
Applications De Recherche Scientifique
Synthesis and Reactivity
The reactivity of trimethoxyphenyl derivatives has been a subject of study due to their prevalence in natural products. For instance, the synthesis of trimethoxybenzoic acid from trimethoxyphenyl bromide through lithiation and carboxylation showcases the utility of these compounds in forming carbon-carbon bonds for the synthesis of complex molecules. This methodology provides a pathway for the incorporation of the trimethoxyphenyl unit into diverse molecular frameworks, which could be extrapolated to the synthesis of compounds like 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid (Hoye & Kaese, 1982).
Molecular Structure and Stability
The molecular structure of related compounds, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, has been determined using X-ray crystallography. Such studies provide insights into the molecular geometry, orientation, and interactions of trimethoxyphenyl derivatives, contributing to our understanding of their chemical behavior and stability. The structural analysis aids in the design and synthesis of new compounds with desired properties (Koningsveld & Meurs, 1977).
Catalysis and Chemical Transformations
Trimethoxyphenyl derivatives have also found applications in catalysis and chemical transformations. For example, manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen demonstrates the role of these compounds in facilitating oxidative processes. Such reactions are crucial for the synthesis of cyclic peroxide structures, which have various applications in organic synthesis and potentially in drug development (Qian et al., 1992).
Analysis of Chemical Binding and Toxicology
Furthermore, studies on the binding characteristics of alpha 2u-globulin with compounds like 2,2,4-trimethylpentane and its metabolites shed light on the interactions between chemicals and biological molecules. Understanding these interactions is crucial for assessing the toxicological impact of chemical compounds, including those related to 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid. This research contributes to the field of toxicology by elucidating the mechanisms through which chemicals can affect biological systems (Borghoff et al., 1991).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-19-10-5-4-9(13(20-2)14(10)21-3)8(6-11(15)16)7-12(17)18/h4-5,8H,6-7H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBJZNJXHQTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CC(=O)O)CC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,4-Trimethoxyphenyl)pentanedioic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


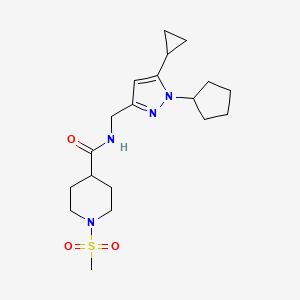
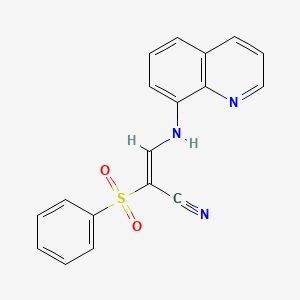
![3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride](/img/structure/B2514381.png)
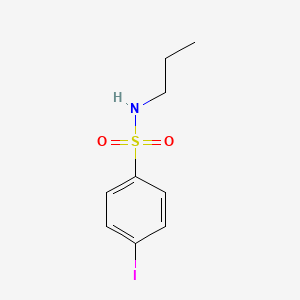
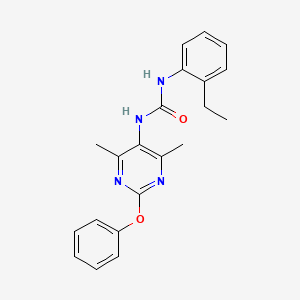
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)
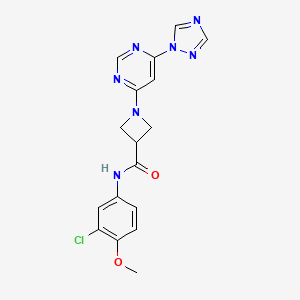
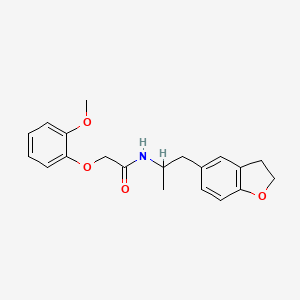
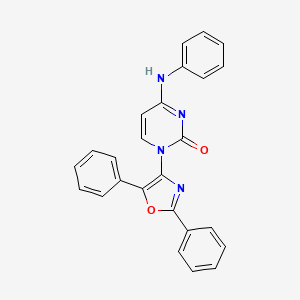
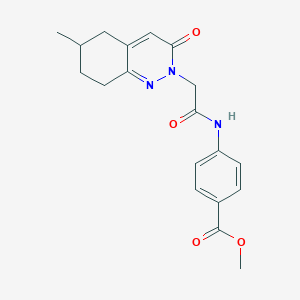

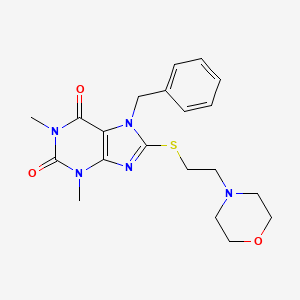
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514400.png)